1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one
Description
1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a 5-amino-2-(methylthio)phenyl group and a chlorine atom at the β-position of the ketone.
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(5-amino-2-methylsulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
OUOXYLGXILLAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)SC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a precursor compound followed by the introduction of the amino and methylthio groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperatures and pH to ensure selectivity and yield.
Scientific Research Applications
1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The amino and methylthio groups in the target compound enhance electron density on the aromatic ring, contrasting with analogs like 3-chloro-1-(thiophen-2-yl)propan-1-one, which lacks such substituents .
- Sulfur-Containing Moieties : Both the target compound and 1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one feature sulfur atoms, but the latter’s benzo[b]thiophene ring increases planarity and conjugation .
- Chlorine Positioning : The β-chloro substituent in the target compound is analogous to derivatives like (2E)-1-(5-chlorothiophen-2-yl)-3-(trimethoxyphenyl)prop-2-en-1-one, where chlorine stabilizes the ketone via inductive effects .
Physicochemical Properties
- Melting Points and Solubility : While data for the target compound are unavailable, analogs like (2E)-1-(5-chlorothiophen-2-yl)-3-(trimethoxyphenyl)prop-2-en-1-one exhibit higher melting points (∼180–185°C) due to extended conjugation and methoxy groups .
- Crystallography : Single-crystal studies on 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () reveal planar hydrazinylidene moieties, which may differ from the target compound’s aromatic ketone geometry .
Biological Activity
1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of functional groups such as amino and methylthio enhances its interaction with biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : Approximately 232.73 g/mol
The key functional groups include:
- Amino Group (-NH) : Facilitates hydrogen bonding and enhances solubility.
- Methylthio Group (-S(CH) : Increases lipophilicity, potentially improving membrane permeability.
- Chloro Group (-Cl) : May influence reactivity and binding affinity to biological targets.
Biological Activity
Research indicates that 1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects on certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : The compound's ability to modulate enzyme activity related to tumor growth has been noted, particularly through interactions with key metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, including those related to cancer progression.
The mechanism of action for 1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one is believed to involve:
- Enzyme Interaction : Binding to active sites of enzymes, thereby inhibiting their function.
- Cell Signaling Modulation : Influencing pathways that regulate cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition observed | |
| Anticancer | Tumor cells | Growth inhibition | |
| Enzyme inhibition | Metabolic enzymes | Reduced activity |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties, 1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
